5-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No.: 1207055-93-3
Cat. No.: VC7472882
Molecular Formula: C24H21N5O4
Molecular Weight: 443.463
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207055-93-3 |
|---|---|
| Molecular Formula | C24H21N5O4 |
| Molecular Weight | 443.463 |
| IUPAC Name | 5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C24H21N5O4/c1-15-6-4-5-7-17(15)18-13-19-24(30)28(10-11-29(19)26-18)14-22-25-23(27-33-22)16-8-9-20(31-2)21(12-16)32-3/h4-13H,14H2,1-3H3 |
| Standard InChI Key | SFMGHHVZBVMXEF-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
Introduction
Synthesis Pathway
The synthesis of this compound likely involves a multi-step reaction sequence combining cyclization and coupling reactions. Based on similar literature:
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Oxadiazole Formation:
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The oxadiazole ring is synthesized by cyclizing a hydrazide precursor with an appropriate carboxylic acid derivative under dehydrative conditions.
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Pyrazolo[1,5-a]pyrazine Construction:
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This bicyclic core can be formed by reacting a pyrazole derivative with a suitable electrophile or through intramolecular cyclization.
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Final Coupling:
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The two fragments are connected via a methyl linkage using cross-coupling reactions (e.g., Suzuki or Sonogashira coupling).
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Example Reaction Scheme:
| Step | Reactants/Conditions | Product |
|---|---|---|
| 1 | Hydrazide + Carboxylic Acid (Cyclization) | 1,2,4-Oxadiazole |
| 2 | Pyrazole Derivative + Base | Pyrazolo[1,5-a]pyrazine |
| 3 | Coupling Reaction (e.g., Pd-catalyzed) | Final Compound |
Analytical Characterization
The compound’s structure can be confirmed using the following techniques:
Spectroscopic Methods:
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NMR (¹H and ¹³C): Identifies the chemical environment of hydrogen and carbon atoms in the molecule.
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Peaks for methoxy groups (-OCH₃).
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Aromatic proton signals for phenyl and pyrazine rings.
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IR Spectroscopy: Detects functional groups like C=N (oxadiazole) and C=O (ketone).
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Mass Spectrometry (MS): Confirms molecular weight (m/z = 389).
Crystallography:
X-ray diffraction can provide precise details about bond lengths and angles within the molecule.
Biological Activity
Compounds containing oxadiazole and pyrazolopyrazine motifs are known for diverse biological activities:
Potential Applications:
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Antimicrobial Activity:
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Anticancer Potential:
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Antioxidant Properties:
Mechanism of Action:
The compound may act by binding to specific enzymes or receptors due to its planar heterocyclic structure.
ADMET Profile
An essential aspect of drug discovery is understanding the compound's pharmacokinetics:
Comparative Analysis with Similar Compounds
To contextualize its potential utility:
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